

Synthesis and Characterization of 2-Quinoxalinecarboxylic acid-d4: A Technical Guide

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Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid-d4

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This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Quinoxalinecarboxylic acid-d4** (QCA-d4), a deuterated analog of the important quinoxaline core structure found in numerous biologically active compounds. This document details a validated synthetic route and provides in-depth characterization data to support its use as an internal standard in analytical and pharmacokinetic studies.^[1]

Introduction

2-Quinoxalinecarboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The deuterated form, **2-Quinoxalinecarboxylic acid-d4**, is particularly valuable as a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, enabling precise quantification of the parent compound in complex biological matrices.^[1] This guide outlines a robust synthetic method and comprehensive analytical characterization of QCA-d4.

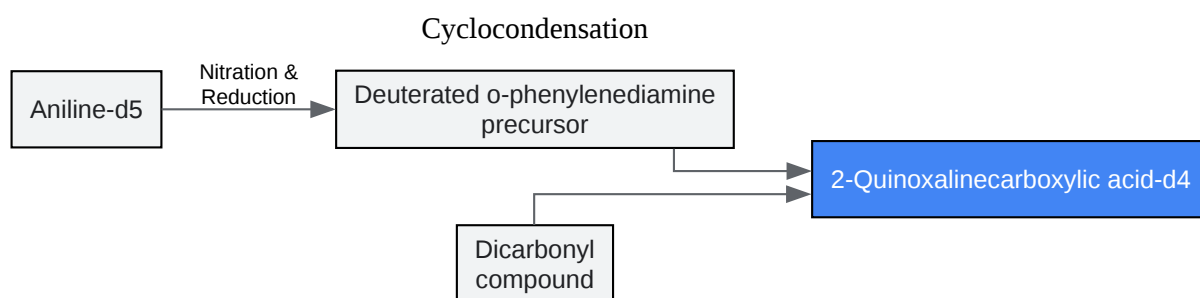
Synthesis of 2-Quinoxalinecarboxylic acid-d4

An efficient and straightforward synthetic route for **2-Quinoxalinecarboxylic acid-d4** has been developed, utilizing aniline-d5 as the labeled starting material to achieve high isotopic

enrichment.[2] The general approach involves the condensation of a deuterated o-phenylenediamine precursor with a suitable dicarbonyl compound.

Synthetic Pathway

The synthesis of **2-Quinoxalinecarboxylic acid-d4** can be achieved from aniline-d5. The key steps involve the formation of a deuterated o-phenylenediamine intermediate followed by cyclocondensation.



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Caption: Synthetic pathway for **2-Quinoxalinecarboxylic acid-d4**.

Experimental Protocol

While a specific detailed protocol for the synthesis from aniline-d5 is proprietary to certain research, a general and widely adopted method for the synthesis of quinoxalines involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] The following is a representative protocol that can be adapted for the synthesis of QCA-d4 using the appropriate deuterated starting materials.

Materials:

- Deuterated o-phenylenediamine
- Glyoxylic acid

- Ethanol
- Glacial Acetic Acid (catalytic amount)
- Round-bottom flask
- Condenser
- Heating mantle
- Magnetic stirrer
- Standard laboratory glassware
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 1 equivalent of deuterated o-phenylenediamine in ethanol.
- Add 1 equivalent of glyoxylic acid to the solution.
- Add a catalytic amount (2-3 drops) of glacial acetic acid.
- Attach a condenser and heat the reaction mixture to reflux with stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion (typically 2-12 hours), allow the reaction mixture to cool to room temperature.^[3]
- The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
- Collect the crude product by filtration.
- Wash the crude product with cold ethanol.

- Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure **2-Quinoxalinecarboxylic acid-d4**.

Characterization of 2-Quinoxalinecarboxylic acid-d4

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **2-Quinoxalinecarboxylic acid-d4**. The following sections detail the key analytical techniques and expected results.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Quinoxalinecarboxylic acid-d4** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₂ D ₄ N ₂ O ₂	[4][5]
Molecular Weight	178.18 g/mol	[4][5][6]
Exact Mass	178.068034422 Da	[6]
Appearance	Neat	[4]
Purity	>95% (HPLC)	[4]
Storage Temperature	+4°C	[4]
Unlabeled CAS Number	879-65-2	[4][5]

Spectroscopic and Spectrometric Data

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of **2-Quinoxalinecarboxylic acid-d4**.

Experimental Protocol:

- Instrumentation: A triple quadrupole mass spectrometer is commonly used.[7]
- Ionization: Electrospray ionization (ESI) in either positive or negative mode can be employed.[8]

- Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[7]

Expected Results:

The mass spectrum of **2-Quinoxalinecarboxylic acid-d4** will show a molecular ion peak corresponding to its deuterated mass.

m/z	Relative Intensity (%)	Designation
178	100	M+
134	61	M - CO ₂
133	28	M - CO ₂ H
107	33	M - (CO ₂ + HCN)
106	29	M - (CO ₂ H + HCN)

Data sourced from a datasheet by RIVM.[9]

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the structure and the positions of deuterium incorporation. The absence of signals from the deuterated positions in the aromatic ring confirms successful labeling.

Experimental Protocol:

- Solvent: Acetone-d₆ + CD₃OD with TMS (δ = 0.0) as an internal standard.[9]
- Instrumentation: A 400 MHz NMR spectrometer is suitable for analysis.[10]

Expected Results:

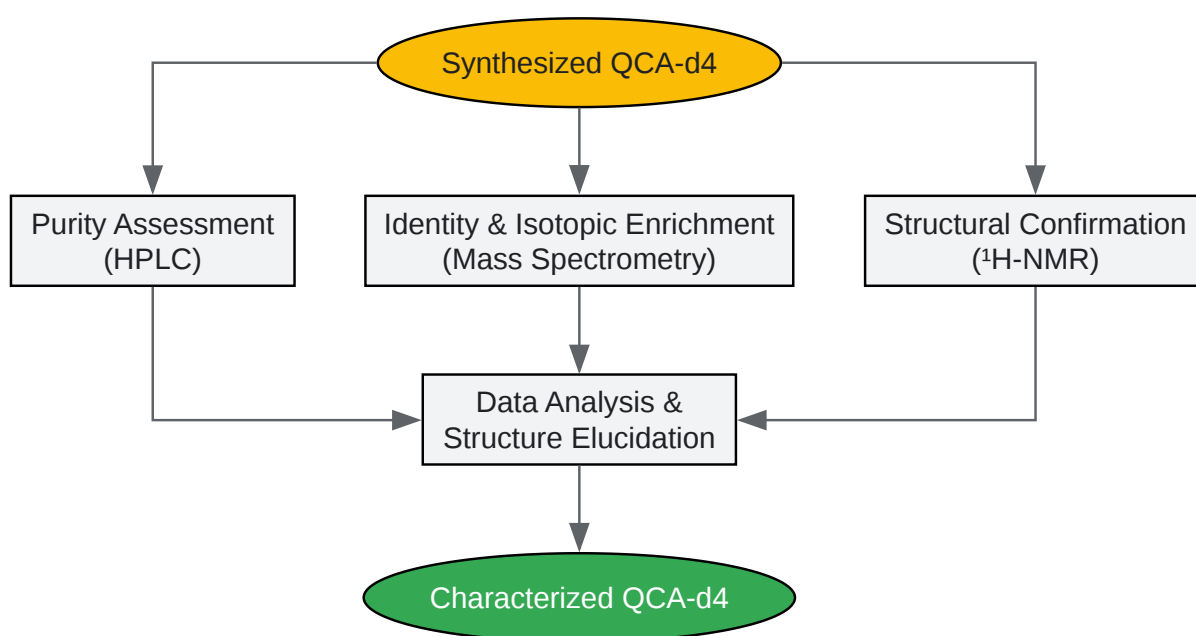
The ¹H-NMR spectrum of **2-Quinoxalinecarboxylic acid-d4** is expected to show a single proton signal in the aromatic region.

Chemical Shift (δ)	Number of Protons	Designation
9.51	1	H3 (aromatic)

Data sourced from a datasheet by RIVM.[9]

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized **2-Quinoxalinecarboxylic acid-d4**.



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Caption: Workflow for the characterization of **2-Quinoxalinecarboxylic acid-d4**.

Stability

The stability of **2-Quinoxalinecarboxylic acid-d4** is crucial for its application as a reference standard. Stability trials have shown that the compound is most stable when stored at low temperatures.

Storage Temperature	% Recovery after 12 months
-20°C	100.5 ± 1.0
+4°C	100.5 ± 1.5
Room Temperature	96.0 ± 1.0
+37°C	78.0 ± 2.0

Data sourced from a datasheet by RIVM.[9] It is recommended to store the ampoules at -20°C or lower before opening and at +4°C or lower when in solution.[9]

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of **2-Quinoxalinecarboxylic acid-d4**. The presented synthetic strategy offers an efficient route to this valuable labeled compound. The comprehensive characterization data, including mass spectrometry and ¹H-NMR, confirm the identity, purity, and isotopic labeling of the molecule. The stability data underscores the importance of proper storage to maintain its integrity as a reference standard. This information is intended to support researchers and scientists in the pharmaceutical and drug development fields in their analytical and metabolic studies involving 2-Quinoxalinecarboxylic acid.

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